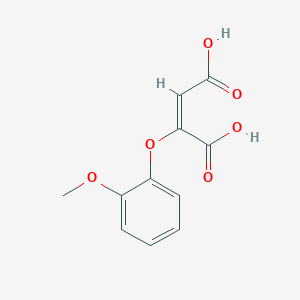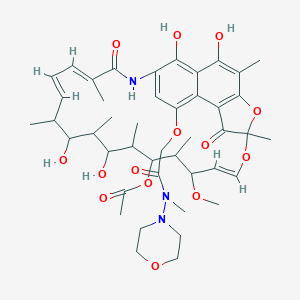
Rifamycin B methylmorpholinylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Rifamycin B methylmorpholinylamide is a synthetic compound that has been widely used in scientific research. It is a derivative of rifamycin B, which is a natural antibiotic produced by the bacterium Amycolatopsis mediterranei. Rifamycin B methylmorpholinylamide has been found to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a range of fields.
作用机制
The mechanism of action of rifamycin B methylmorpholinylamide involves the binding of the compound to the beta subunit of bacterial RNA polymerase. This binding prevents the formation of the RNA-DNA hybrid, which is required for transcription to occur. As a result, the transcription of bacterial genes is inhibited, leading to the inhibition of bacterial growth.
生化和生理效应
Rifamycin B methylmorpholinylamide has been found to have a variety of biochemical and physiological effects. It has been shown to be effective against a wide range of bacterial species, including both gram-positive and gram-negative bacteria. It has also been found to have antifungal activity. In addition, rifamycin B methylmorpholinylamide has been shown to have anti-inflammatory and immunosuppressive effects.
实验室实验的优点和局限性
One of the main advantages of rifamycin B methylmorpholinylamide is its specificity for bacterial RNA polymerase. This makes it a valuable tool in the study of bacterial gene expression. However, one limitation of rifamycin B methylmorpholinylamide is its potential toxicity. It has been found to be toxic to mammalian cells at high concentrations, which limits its use in some experiments.
未来方向
There are several future directions for the use of rifamycin B methylmorpholinylamide in scientific research. One area of interest is the development of new antibiotics based on the structure of rifamycin B methylmorpholinylamide. Another area of interest is the study of the compound's anti-inflammatory and immunosuppressive effects, which could have potential applications in the treatment of autoimmune diseases. Finally, the use of rifamycin B methylmorpholinylamide in combination with other compounds is an area of ongoing research, as researchers seek to develop more effective treatments for bacterial infections.
合成方法
Rifamycin B methylmorpholinylamide is synthesized through a multistep process that involves the modification of rifamycin B. The first step involves the addition of a morpholine group to the rifamycin B molecule. This is followed by the addition of a methyl group to the morpholine nitrogen, which results in the formation of rifamycin B methylmorpholinylamide.
科学研究应用
Rifamycin B methylmorpholinylamide has been used in a wide range of scientific research applications. It has been found to be effective in inhibiting the transcription of bacterial RNA polymerase, making it a valuable tool in the study of bacterial gene expression. It has also been used in the study of DNA replication and repair, as well as in the development of new antibiotics.
属性
CAS 编号 |
17863-72-8 |
|---|---|
产品名称 |
Rifamycin B methylmorpholinylamide |
分子式 |
C28H34N2O7S |
分子量 |
853.9 g/mol |
IUPAC 名称 |
[(9E,19E,21E)-2,15,17,29-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-27-[2-[methyl(morpholin-4-yl)amino]-2-oxoethoxy]-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate |
InChI |
InChI=1S/C44H59N3O14/c1-22-12-11-13-23(2)43(55)45-29-20-31(58-21-32(49)46(9)47-15-18-57-19-16-47)33-34(39(29)53)38(52)27(6)41-35(33)42(54)44(8,61-41)59-17-14-30(56-10)24(3)40(60-28(7)48)26(5)37(51)25(4)36(22)50/h11-14,17,20,22,24-26,30,36-37,40,50-53H,15-16,18-19,21H2,1-10H3,(H,45,55)/b12-11+,17-14+,23-13+ |
InChI 键 |
KVZBIZXKBYFSRM-NQIJCCSXSA-N |
手性 SMILES |
CC1/C=C/C=C(/C(=O)NC2=CC(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(O/C=C/C(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)OCC(=O)N(C)N5CCOCC5)\C |
SMILES |
CC1C=CC=C(C(=O)NC2=CC(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)OCC(=O)N(C)N5CCOCC5)C |
规范 SMILES |
CC1C=CC=C(C(=O)NC2=CC(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)OCC(=O)N(C)N5CCOCC5)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





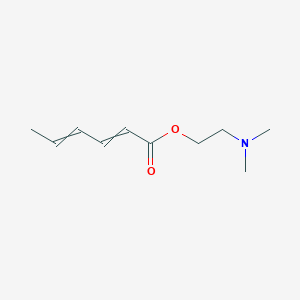

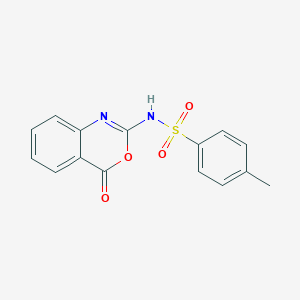

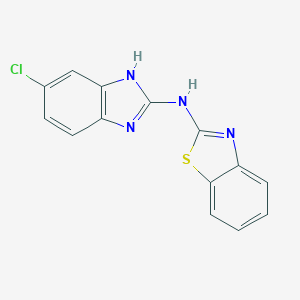

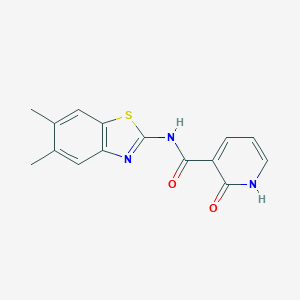
![(NE)-4-methyl-N-[(6Z)-6-(3-methyl-1,3-benzothiazol-2-ylidene)cyclohexa-2,4-dien-1-ylidene]benzenesulfonamide](/img/structure/B231158.png)
![Methyl {[2,2-bis(dimethylamino)vinyl]imino}(cyano)acetate](/img/structure/B231161.png)


